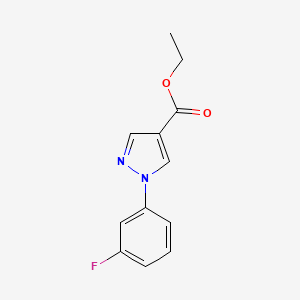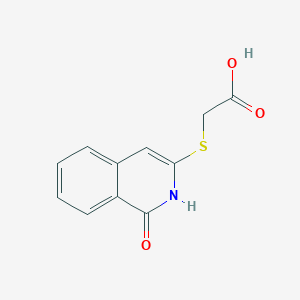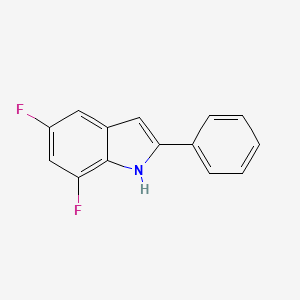![molecular formula C13H11NO3 B15067042 Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)
Ethyl 6H-furo[2,3-E]indole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6H-furo[2,3-E]indole-7-carboxylate is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features a fused furan and indole ring system, making it an interesting subject for synthetic and medicinal chemistry research.
Preparation Methods
The synthesis of Ethyl 6H-furo[2,3-E]indole-7-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Ethyl 6H-furo[2,3-E]indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Ethyl 6H-furo[2,3-E]indole-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of Ethyl 6H-furo[2,3-E]indole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system can form hydrogen bonds and π-π interactions with these targets, influencing their activity. This can lead to the inhibition or activation of various biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
Ethyl 6H-furo[2,3-E]indole-7-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its fused furan-indole structure, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
ethyl 6H-furo[2,3-e]indole-7-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-2-16-13(15)11-7-9-10(14-11)4-3-8-5-6-17-12(8)9/h3-7,14H,2H2,1H3 |
InChI Key |
PZJIEYMSXMTNGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC3=C2OC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)




![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)



